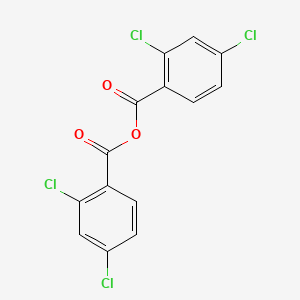
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is an organic compound that belongs to the class of chlorinated aromatic esters. This compound is characterized by the presence of two 2,4-dichlorobenzoyl groups connected through an ester linkage. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient mixing and temperature control systems. The reactants are added in stoichiometric amounts, and the reaction is monitored to ensure optimal yield and purity of the final product. The product is then purified through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution: Formation of substituted derivatives of this compound.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
科学研究应用
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This acylation process can modify the activity of enzymes and other proteins, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzoic Acid: A chlorinated benzoic acid with similar chemical properties.
2,4-Dichlorobenzoyl Chloride: A chlorinated benzoyl chloride used in similar synthetic applications.
2,4-Dichlorophenyl Acetate: An ester with a similar structure but different functional groups.
Uniqueness
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is unique due to its dual 2,4-dichlorobenzoyl groups connected through an ester linkage. This structure imparts specific chemical reactivity and properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
属性
CAS 编号 |
51417-52-8 |
|---|---|
分子式 |
C14H6Cl4O3 |
分子量 |
364.0 g/mol |
IUPAC 名称 |
(2,4-dichlorobenzoyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-1-3-9(11(17)5-7)13(19)21-14(20)10-4-2-8(16)6-12(10)18/h1-6H |
InChI 键 |
MEIRCVABHWFXDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate](/img/structure/B15082476.png)
![(5Z)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082481.png)
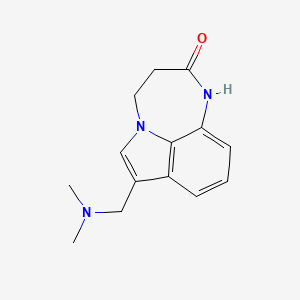
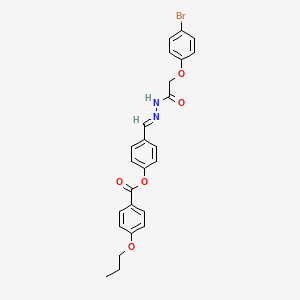
![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)
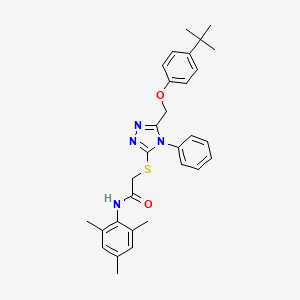
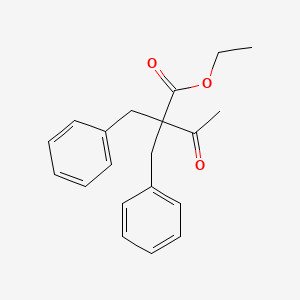
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)

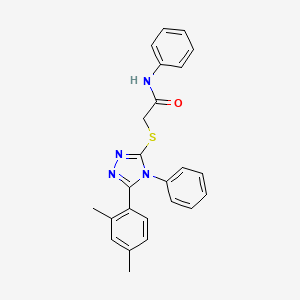
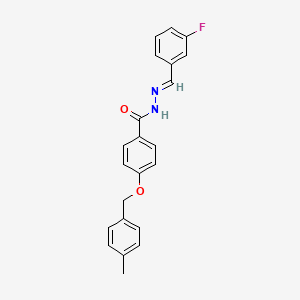
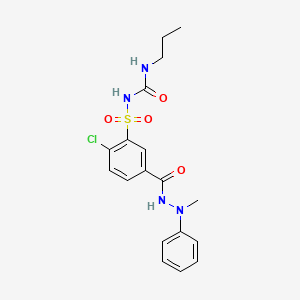
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15082551.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15082574.png)
